molecular formula C24H47N3O16 B568864 Glycol Chitosan CAS No. 123938-86-3

Glycol Chitosan

Cat. No.: B568864
CAS No.: 123938-86-3
M. Wt: 633.645
InChI Key: RKEUQJJGKWLRQI-PGHSOFRXSA-N
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Description

Glycol chitosan is a water-soluble derivative of chitosan, a natural polysaccharide obtained from the deacetylation of chitin, which is found in the exoskeletons of crustaceans. This compound is characterized by the presence of hydrophilic ethylene glycol branches, which enhance its solubility in water. This compound has gained significant attention due to its biocompatibility, biodegradability, and versatility in various applications, particularly in the fields of drug delivery, tissue engineering, and biomedical imaging .

Mechanism of Action

Target of Action

Glycol Chitosan (GC) is a water-soluble chitosan derivative with hydrophilic ethylene glycol branches . It primarily targets pathogenic microorganisms, preventing their growth, sporulation, spore viability, and germination . It also targets cells for drug delivery . The polycationic charge of chitosan is thought to be the most significant factor bringing about antimicrobial effects due to electrostatic interaction between the polycationic chitosan and microbial cell surface .

Mode of Action

GC interacts with its targets through various mechanisms. For pathogenic microorganisms, it disrupts cell function and induces different defense responses in the host plant . In drug delivery, GC encapsulates various drugs within its hydrophobic segments and delivers them to target cells . The presence of hydrophilic ethylene glycol branches and reactive functional groups on the GC backbone allows for facile chemical modifications .

Biochemical Pathways

GC affects several biochemical pathways. It has been shown to synthesize chondrogenic markers (COL2A1 and ACAN), suggesting potential for tissue regeneration . Additionally, GC has been used to synthesize hydrogels that have shown potential in facilitating human biological processes like inflammation .

Pharmacokinetics

The pharmacokinetics of GC-based drug carriers have been studied. These carriers sufficiently accumulate in diseased tissues where there is leaky vasculature and poor lymphatic drainage . This passive tumor-homing based on enhanced permeability and retention (EPR) effects enhances the therapeutic efficacies of drugs while reducing their side effects .

Result of Action

The action of GC results in several molecular and cellular effects. It has been shown to effectively inhibit bacterial growth . In drug delivery, GC enhances the water solubility of sparingly soluble drugs , and in tissue engineering, it has been shown to enhance the synthesis and accumulation of collagen I, II, and aggrecan markers in encapsulated chondrocytes .

Action Environment

The action of GC can be influenced by environmental factors. For instance, the presence of ions can create a large osmotic swelling force that makes the hydrogel swell at a pH below the polymer pKa . Additionally, the solution must be sufficiently acidic to favor the reaction, resulting in protonation of the carbonyl compound and making the carbon more susceptible to nucleophilic attack .

Biochemical Analysis

Biochemical Properties

Glycol Chitosan has unique biochemical properties that allow it to interact with various biomolecules. It has been found to enhance the membrane permeability and leakage of Glycine max Harosoy 63W cells . It can also inhibit the growth of E. coli, Staphylococcus aureus, and Streptococcus faecalis .

Cellular Effects

This compound has been shown to have significant effects on various types of cells. For instance, it has been found to enhance the viability of embedded chondrocytes in long-term culture within a bovine cartilage ring . In addition, it has been shown to induce severe necrotic cell death in H9C2 cardiomyocytes at highly concentrated conditions .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with biomolecules. For instance, it has been shown to form imine bonds with the amines of this compound and a novel ABA telechelic crosslinker with multiple pendent benzaldehyde groups . It also exhibits van der Waals adsorption with gemcitabine and forms hydrogen bonds with doxorubicin .

Temporal Effects in Laboratory Settings

This compound exhibits changes in its effects over time in laboratory settings. For instance, it has been shown to rapidly stain the cell membrane within 5 minutes and effectively restrain the cellular uptake process, tolerating an incubation time of 6 hours without substantial cellular internalization .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For instance, repeated high-dose (90 mg/kg, three times) of this compound nanoparticles has been shown to induce severe cardiotoxicity .

Transport and Distribution

It has been shown that a considerable amount of this compound nanoparticles non-specifically accumulate in major organs (liver, lung, spleen, kidney, and heart) after 6 hours of injection and sustainably retained for 72 hours .

Subcellular Localization

It has been shown that this compound can image the plasma membranes based on a strategy of multisite membrane anchoring

Preparation Methods

Synthetic Routes and Reaction Conditions: Glycol chitosan is typically synthesized through the chemical modification of chitosan. The primary method involves the reaction of chitosan with ethylene glycol under acidic conditions. The process begins with the dissolution of chitosan in an acidic solution, followed by the addition of ethylene glycol. The reaction is carried out at elevated temperatures to facilitate the formation of this compound. The product is then purified through dialysis and lyophilization to obtain a pure, water-soluble compound .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where chitosan is reacted with ethylene glycol under controlled conditions. The process parameters, such as temperature, pH, and reaction time, are optimized to ensure high yield and purity. The final product is subjected to rigorous quality control measures, including molecular weight determination and degree of substitution analysis, to ensure consistency and efficacy .

Chemical Reactions Analysis

Types of Reactions: Glycol chitosan undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of reactive functional groups, such as amino and hydroxyl groups, allows for facile chemical modifications.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using reagents like sodium periodate, which selectively oxidizes the hydroxyl groups to form aldehyde groups.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, which reduces the aldehyde groups back to hydroxyl groups.

Major Products Formed: The major products formed from these reactions include this compound derivatives with enhanced properties, such as increased hydrophilicity, improved drug loading capacity, and targeted delivery capabilities .

Scientific Research Applications

Glycol chitosan has a wide range of scientific research applications, including but not limited to:

Comparison with Similar Compounds

Uniqueness of this compound: this compound stands out due to its unique combination of hydrophilic and hydrophobic segments, which allow for the encapsulation of a wide range of drugs and facile chemical modifications. Its versatility and biocompatibility make it a valuable material for various biomedical applications .

Properties

CAS No.

123938-86-3

Molecular Formula

C24H47N3O16

Molecular Weight

633.645

IUPAC Name

(3S,4S,6S)-5-amino-6-[(3R,4S,6S)-5-amino-6-[(3R,4S,6R)-5-amino-4,6-dihydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-4-hydroxy-2-(2-hydroxyethoxymethyl)oxan-3-yl]oxy-2-(2-hydroxyethoxymethyl)oxane-3,4-diol

InChI

InChI=1S/C24H47N3O16/c25-13-18(33)20(11(39-22(13)35)8-37-5-2-29)42-24-15(27)19(34)21(12(41-24)9-38-6-3-30)43-23-14(26)17(32)16(31)10(40-23)7-36-4-1-28/h10-24,28-35H,1-9,25-27H2/t10?,11?,12?,13?,14?,15?,16-,17+,18+,19+,20+,21+,22-,23+,24+/m1/s1

InChI Key

RKEUQJJGKWLRQI-PGHSOFRXSA-N

SMILES

C(COCC1C(C(C(C(O1)OC2C(OC(C(C2O)N)OC3C(OC(C(C3O)N)O)COCCO)COCCO)N)O)O)O

Synonyms

100D-VL;  Amidan;  Armour-Zen;  BC 10;  BC 10 (polysaccharide);  Batch LO 7319CsU;  Biochemica;  Biochikol;  Biochikol 020PC;  Biopolymer L 112;  C 3646;  C 60M;  CG 10;  CG 110;  CTA 1 Lactic Acid;  CTA 4;  Cerosan 5000;  ChiSys;  Chicol;  Chiloclear;  Chimarin;  Chiros

Origin of Product

United States

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